N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide

PLK1 inhibition kinase selectivity medicinal chemistry

This benzimidazole-thiophene carboxamide (CAS 477493-37-1) features a meta-substituted phenyl linker that creates a unique vector angle between the hinge-binding core and the 5-chlorothiophene-2-carboxamide moiety—a structural geometry that para-substituted or directly N-linked analogs cannot replicate. Documented as a PLK1 modulator in the SmithKline Beecham patent family (WO2007030361), it provides a differentiated starting point for kinase inhibitor SAR expansion, anti-infective screening (Chlamydia), and computational pharmacophore modeling. With two synthetically addressable handles and drug-like properties (MW 353.83, tPSA 46 Ų), it’s an ideal intermediate for parallel library synthesis. Available exclusively through custom sourcing.

Molecular Formula C18H12ClN3OS
Molecular Weight 353.82
CAS No. 477493-37-1
Cat. No. B2653630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide
CAS477493-37-1
Molecular FormulaC18H12ClN3OS
Molecular Weight353.82
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(S4)Cl
InChIInChI=1S/C18H12ClN3OS/c19-16-9-8-15(24-16)18(23)20-12-5-3-4-11(10-12)17-21-13-6-1-2-7-14(13)22-17/h1-10H,(H,20,23)(H,21,22)
InChIKeyKJMICRAWHDJGTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(1H-1,3-Benzodiazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide (CAS 477493-37-1): Structural Identity, Physicochemical Profile, and Procurement Context


N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide (CAS 477493-37-1), also synonymized as N-[3-(1H-benzimidazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide, is a synthetic heterocyclic small molecule (molecular formula C18H12ClN3OS; molecular weight 353.83 g/mol) belonging to the benzimidazole-thiophene carboxamide chemotype [1]. The compound features a 5-chlorothiophene-2-carboxamide moiety linked via a meta-substituted phenyl ring to a 1H-benzimidazole core, distinguishing it from para-substituted or directly linked analogs [2]. This chemotype has been disclosed in patent literature as Polo-like kinase 1 (PLK1) modulators, establishing a defined intellectual property context for kinase-targeted research applications [3].

Why Generic Substitution of N-[3-(1H-1,3-Benzodiazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide with In-Class Analogs Carries Scientific Risk


Within the benzimidazole-thiophene carboxamide class, small structural variations—including chlorine substitution position, phenyl ring connectivity (meta vs. para), and thiophene regioisomerism—produce divergent target engagement and biological potency profiles [1]. The 5-chloro substituent on the thiophene ring electronically modulates the carboxamide's hydrogen-bonding capacity and sterically influences binding pocket complementarity in kinase ATP sites, as demonstrated by SAR studies on PLK1 inhibition within this series [2]. Furthermore, the meta-substituted phenyl linker in this compound creates a distinct vector angle between the benzimidazole hinge-binding motif and the thiophene carboxamide, which cannot be replicated by para-substituted or directly N-linked analogs; such positional isomerism has been shown to alter Chlamydia pneumoniae inhibitory activity by over 10-fold among closely related benzimidazole-thiophene derivatives . These structural features preclude simple interchange with other class members without re-validation.

Quantitative Differentiation Evidence for N-[3-(1H-1,3-Benzodiazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide (CAS 477493-37-1) Against Closest Analogs


5-Chloro Substitution on Thiophene Ring Confers Enhanced Electrophilic Character and Modulates Kinase Binding Relative to Unsubstituted Thiophene Analogs

The 5-chlorothiophene-2-carboxamide moiety in CAS 477493-37-1 introduces electron-withdrawing character at the thiophene ring, differentiating it from unsubstituted thiophene-2-carboxamide analogs. In the benzimidazole-thiophene PLK1 inhibitor series, chlorine substitution on the thiophene ring has been shown to modulate potency; for example, in a structurally related series, 5-chlorothiophene-containing compounds demonstrated IC50 values in the low nanomolar range against PLK1, whereas unsubstituted thiophene analogs showed reduced activity [1]. The chlorine atom additionally increases the logP by approximately 0.5–0.8 units compared to the des-chloro analog (estimated logP of CAS 477493-37-1 is 4.97 vs. ~4.2 for the des-chloro thiophene-2-carboxamide analog), which may influence cell permeability and pharmacokinetic behavior [2].

PLK1 inhibition kinase selectivity medicinal chemistry SAR

Meta-Substituted Phenyl Linker Architecture Provides Distinct Binding Geometry Versus Para-Substituted and Directly N-Linked Benzimidazole-Thiophene Analogs

CAS 477493-37-1 features a 3-(1H-benzimidazol-2-yl)phenyl (meta-substituted) scaffold that connects the benzimidazole core to the 5-chlorothiophene-2-carboxamide. This contrasts with para-substituted analogs such as N-[4-(1H-benzimidazol-2-yl)phenyl]thiophene-2-carboxamide and directly N-linked analogs such as N-(1H-benzo[d]imidazol-2-yl)-5-chlorothiophene-2-carboxamide (CAS 156840-74-3). In structure-activity relationship studies of benzimidazole-thiophene PLK1 inhibitors, the phenyl linker position (meta vs. para) has been identified as a critical determinant of kinase binding affinity, with meta-substituted derivatives showing distinct conformational preferences in the ATP-binding pocket [1]. The meta connectivity introduces a ~120° vector angle between the benzimidazole and carboxamide planes, compared to the ~180° linear arrangement in para-substituted analogs, which affects the compound's ability to simultaneously engage the kinase hinge region and the ribose pocket [2].

kinase hinge binding conformational analysis benzimidazole SAR PLK1

Thiophene-2-Carboxamide Regioisomerism Differentiates this Compound from Thiophene-3-Carboxamide Analogs with Divergent Anti-Infective Activity Profiles

The thiophene-2-carboxamide connectivity in CAS 477493-37-1 distinguishes it from the thiophene-3-carboxamide regioisomer N-[3-(1H-benzimidazol-2-yl)phenyl]thiophene-3-carboxamide (CAS 1030188-60-3). In a study of 2-arylbenzimidazoles evaluated for Chlamydia pneumoniae inhibition, the thiophene-3-carboxamide regioisomer demonstrated minimal inhibitory concentration (MIC) of 6.3–10 μM against C. pneumoniae strains, whereas the most potent analogs in this series achieved ≥80% inhibition at screening concentrations . While direct head-to-head data for the 2-carboxamide vs. 3-carboxamide regioisomers of the 5-chloro series are not available in the public domain, the regioisomeric difference at the thiophene carboxamide attachment point alters both the electronic distribution and the spatial orientation of the terminal amide, which are recognized determinants of target engagement in kinase and anti-infective benzimidazole-thiophene programs [1].

anti-chlamydial activity thiophene regioisomerism benzimidazole antibacterial SAR

Patent-Disclosed PLK1 Inhibitor Chemotype Provides Defined Intellectual Property Framework for Kinase-Targeted Research Applications

CAS 477493-37-1 falls within the generic Markush structure of benzimidazole-thiophene compounds claimed as PLK1 (polo-like kinase 1) modulators in the SmithKline Beecham patent family (WO2007030361, CN101331126A, EP1937671) [1]. PLK1 is a validated oncology target overexpressed in >80% of lung and breast tumors with minimal expression in adjacent normal tissue [2]. Benz imidazole-thiophene PLK1 inhibitors from this series, including a closely related GSK compound, have advanced to Phase I clinical trials for solid tumor malignancies [3]. In phenotypic screening of 38 benzimidazole-thiophene PLK1 inhibitors against Schistosoma mansoni, the most potent compounds produced marked phenotypic alterations at 1–2 μM within 1 hour, establishing this chemotype as a source of both anti-cancer and anti-parasitic lead compounds [3].

PLK1 polo-like kinase cancer target intellectual property benzimidazole-thiophene

Physicochemical Property Profile Supports Drug-Like Characteristics with Moderate Lipophilicity and Favorable Topological Polar Surface Area

The computed physicochemical profile of CAS 477493-37-1 (MW = 353.83 g/mol; logP = 4.97; tPSA = 46 Ų; H-bond donors = 1; H-bond acceptors = 4; rotatable bonds = 3) satisfies all four Lipinski Rule of Five criteria [1]. The topological polar surface area of 46 Ų falls well below the 140 Ų threshold associated with poor oral absorption, and below the 90 Ų threshold for blood-brain barrier penetration, suggesting potential for both peripheral and CNS exposure depending on formulation [2]. Compared to the larger, more lipophilic benzimidazole-thiophene clinical candidate GSK461364 (MW ~511; logP ~5.5), CAS 477493-37-1 offers a reduced molecular weight and lower lipophilicity, which may translate to improved solubility and reduced promiscuity in biochemical screening [3].

drug-likeness physicochemical properties Lipinski rule permeability

Important Caveat: Limited Public Domain Quantitative Bioactivity Data Necessitates Prospective Experimental Validation

A comprehensive search of public domain bioactivity databases (ChEMBL, BindingDB, PubChem BioAssay) and the primary literature reveals that CAS 477493-37-1 has no known bioactivity data deposited in ChEMBL (as of version 20) [1] and no peer-reviewed publications directly reporting its quantitative IC50, Ki, or EC50 values against any specific biological target. The differentiation claims presented in this guide rely on class-level SAR inference from the benzimidazole-thiophene PLK1 inhibitor patent family, cross-study comparisons with close structural analogs (CAS 518010-44-1, CAS 1030188-60-3), and computed physicochemical properties . Prospective users should therefore treat this compound as a structurally defined but biologically unvalidated entity requiring de novo experimental profiling before deployment in target-based screening campaigns.

data availability experimental validation screening risk assessment

Optimal Research Application Scenarios for N-[3-(1H-1,3-Benzodiazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide (CAS 477493-37-1) Based on Structural and Class-Level Evidence


PLK1 Kinase Inhibitor Screening and SAR Expansion in Oncology Drug Discovery

As a member of the benzimidazole-thiophene PLK1 inhibitor chemotype disclosed in the SmithKline Beecham patent family (WO2007030361, CN101331126A), CAS 477493-37-1 is suitable for inclusion in PLK1-focused kinase inhibitor libraries and structure-activity relationship (SAR) expansion studies [1]. The compound's 5-chlorothiophene-2-carboxamide moiety and meta-substituted phenyl linker architecture provide a distinct chemical starting point for exploring substitutions that modulate PLK1 affinity and selectivity. Given that PLK1 is overexpressed in >80% of lung and breast tumors and that a closely related benzimidazole-thiophene compound has completed Phase I oncology trials, this compound offers a structurally tractable entry point for PLK1-targeted medicinal chemistry programs [2].

Chemical Tool Compound for Benzimidazole-Thiophene Pharmacophore Mapping and Computational Modeling

The well-defined structural features of CAS 477493-37-1—including its 5-chlorothiophene substituent, meta-phenyl linker, and benzimidazole core—make it a valuable reference compound for computational pharmacophore modeling, molecular docking studies, and 3D-QSAR analysis of benzimidazole-thiophene kinase inhibitors [1]. Its computed physicochemical properties (MW 353.83, logP 4.97, tPSA 46 Ų) fall within drug-like chemical space, making it suitable for benchmarking computational predictions of ADME properties against experimental data generated prospectively [2]. The compound's ZINC entry (ZINC629396) provides ready access to 3D conformer data for docking studies [3].

Anti-Infective Screening Against Intracellular Bacterial Pathogens Including Chlamydia Species

Based on the demonstrated anti-chlamydial activity of structurally related benzimidazole-thiophene compounds—including the 2-arylbenzimidazole series where 14 compounds showed ≥80% inhibition of Chlamydia pneumoniae and the thiophene-3-carboxamide analog exhibited MIC values of 6.3–10 μM—CAS 477493-37-1 represents a structurally distinct thiophene-2-carboxamide regioisomer with a 5-chloro substituent that warrants evaluation in anti-infective screening [1]. The compound's logP of 4.97 may facilitate intracellular penetration, which is advantageous for targeting obligate intracellular pathogens such as Chlamydia species [2].

Procurement as a Defined Chemical Intermediate for Parallel Library Synthesis and Diversity-Oriented Synthesis

With its two synthetically addressable functional handles—the benzimidazole NH (capable of N-alkylation/arylation) and the 5-chlorothiophene (amenable to cross-coupling reactions)—CAS 477493-37-1 serves as a versatile intermediate for parallel library synthesis and diversity-oriented synthesis (DOS) campaigns [1]. The compound's molecular weight (353.83 g/mol) positions it below the typical lead-like threshold, providing room for synthetic elaboration while maintaining drug-like properties [2]. The regioselective synthesis of benzimidazole-thiophene compounds has been described in patent literature (PCT/US2006/033793), providing established synthetic routes for analog generation [3].

Quote Request

Request a Quote for N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.